molecular formula C14H18BrNO4 B112691 Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 500789-07-1

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No.: B112691
CAS No.: 500789-07-1
M. Wt: 344.2 g/mol
InChI Key: JLEZYQLFLYPMMA-LLVKDONJSA-N
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Description

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It contains a bromine-substituted phenyl group, an amino group, and a propionic acid moiety, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by bromination and subsequent protection of the amino group .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The bromine-substituted phenyl group can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid is unique due to its specific substitution pattern and the presence of both an amino group and a bromine-substituted phenyl group.

Biological Activity

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom on the phenyl ring and a protected amine group, contribute to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by the following features:

  • Molecular Formula : C13_{13}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 344.2 g/mol
  • Functional Groups :
    • Boc (tert-butyloxycarbonyl) : Protects the amine group, enhancing stability.
    • Amino Group : Facilitates hydrogen bonding with biological targets.
    • Bromo-substituted Phenyl Group : Influences reactivity and interaction with enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The bromine atom's electron-withdrawing effect enhances the compound's binding affinity to target proteins, making it a valuable scaffold for drug development. The amino group allows for the formation of hydrogen bonds, which is critical for modulating enzyme activity and protein-ligand interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, potentially influencing metabolic pathways.
  • Protein-Ligand Interactions : It has shown promise in studies focusing on protein binding affinities, making it a candidate for drug discovery .
  • Therapeutic Applications : Its structural similarities to known pharmacological agents suggest potential uses in treating various diseases, although specific therapeutic applications are still under investigation.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique aspects that may influence its biological activity:

Compound NameStructural FeaturesUnique Aspects
Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acidSimilar structure with bromine at position 4Potentially different enzyme interactions
Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acidEnantiomer with similar propertiesDifferent stereochemical behavior may affect activity
Boc-D-beta-Phe(2-Br)-OHBeta-branched structurePrimarily used in peptide synthesis

This table highlights how variations in bromine positioning and stereochemistry can lead to different biological outcomes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can form stable complexes with various enzymes, suggesting its role as a potential inhibitor in metabolic pathways .
  • Binding Affinity Assessments : In vitro studies have shown that this compound exhibits significant binding affinity to specific receptors, indicating its potential as a therapeutic agent .
  • Synthetic Applications : As a building block in peptide synthesis, this compound has been utilized to create more complex molecules with enhanced biological activities .

Properties

IUPAC Name

(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148458
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500789-07-1
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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